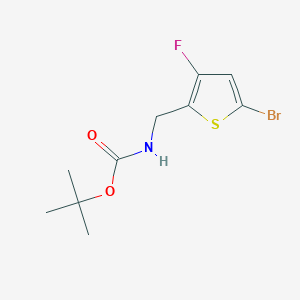
tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate typically involves the reaction of 5-bromo-3-fluorothiophene-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical studies .
Industry: In the industrial sector, this compound is used in the development of new materials and as a reagent in various chemical processes. Its unique chemical properties make it valuable for specific industrial applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as kinases or proteases.
Receptors: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparación Con Compuestos Similares
- tert-Butyl ((5-bromo-3-fluoropyridin-2-yl)methyl)carbamate
- tert-Butyl ((5-bromo-3-fluoro-2-methoxypyridin-4-yl)methyl)carbamate
- tert-Butyl ((5-bromo-3-methoxypyridin-2-yl)methyl)carbamate .
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate moiety, they differ in the heterocyclic ring structure and the position of substituents.
- Chemical Properties: The presence of different substituents (e.g., methoxy, pyridine) can influence the compound’s reactivity and stability.
- Applications: Each compound may have distinct applications based on its unique chemical properties. For example, some may be more suitable for pharmaceutical development, while others are used in material science .
Conclusion
tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse chemical reactions, making it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations.
Propiedades
Fórmula molecular |
C10H13BrFNO2S |
|---|---|
Peso molecular |
310.19 g/mol |
Nombre IUPAC |
tert-butyl N-[(5-bromo-3-fluorothiophen-2-yl)methyl]carbamate |
InChI |
InChI=1S/C10H13BrFNO2S/c1-10(2,3)15-9(14)13-5-7-6(12)4-8(11)16-7/h4H,5H2,1-3H3,(H,13,14) |
Clave InChI |
XXEPRQSPDROBBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C=C(S1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















